molecular formula C10H14ClF2NO2 B1419266 N-[4-(difluoromethoxy)-3-methoxybenzyl]-N-methylamine hydrochloride CAS No. 1171183-10-0

N-[4-(difluoromethoxy)-3-methoxybenzyl]-N-methylamine hydrochloride

Cat. No.: B1419266
CAS No.: 1171183-10-0
M. Wt: 253.67 g/mol
InChI Key: SDYDATSMNAJAIV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula for “N-[4-(difluoromethoxy)-3-methoxybenzyl]-N-methylamine hydrochloride” is C10H13F2NO2 HCl . The specific molecular structure analysis is not available from the search results.


Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not available from the search results. It is mentioned as a chemical compound used in scientific research.


Physical and Chemical Properties Analysis

The specific physical and chemical properties of “this compound” are not available from the search results. It is mentioned as a biochemical for proteomics research .

Scientific Research Applications

  • Vibrational Assignments of Analogous Compounds :

    • Dunkers and Ishida (1995) examined N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine to model phenolics resulting from polymerization of benzoxazine monomers. They focused on vibrational assignments through infrared and Raman spectra analyses in various phases, providing insights into molecular vibrations and structure (Dunkers & Ishida, 1995).
  • Analytical Characterization in Drug Testing :

    • Westphal et al. (2016) analyzed N-(ortho-methoxybenzyl)amines, related to the queried compound, using mass spectrometry and spectroscopy. This research is significant for identifying and characterizing similar compounds in drug testing and analysis (Westphal, Girreser, & Waldmüller, 2016).
  • Analysis of NBOMe Derivatives on Blotter Paper :

    • Poklis et al. (2015) investigated NBOMe derivatives, closely related to the requested compound, to understand their presence and distribution in commercially available blotter papers. This study is crucial in the field of toxicology and drug analysis (Poklis et al., 2015).
  • Study on Nano-Structured Ceria from Benzoxazine Dimer Complexes :

    • Veranitisagul et al. (2011) researched benzoxazine dimers similar to the compound of interest, focusing on their potential to form novel ligands for rare earth metal ions like cerium(III). This has implications for materials science and nanotechnology (Veranitisagul et al., 2011).
  • Study of Novel Hallucinogens in Rodents :

    • Gatch et al. (2017) examined compounds similar to N-[4-(difluoromethoxy)-3-methoxybenzyl]-N-methylamine hydrochloride for their effects as hallucinogens in rodents. This research contributes to understanding the psychopharmacological properties of such compounds (Gatch, Dolan, & Forster, 2017).

Mechanism of Action

The mechanism of action for “N-[4-(difluoromethoxy)-3-methoxybenzyl]-N-methylamine hydrochloride” is not available from the search results. It is mentioned as a chemical compound used in scientific research.

Safety and Hazards

The specific safety and hazards information for “N-[4-(difluoromethoxy)-3-methoxybenzyl]-N-methylamine hydrochloride” is not available from the search results. It is mentioned as a biochemical for proteomics research .

Properties

IUPAC Name

1-[4-(difluoromethoxy)-3-methoxyphenyl]-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO2.ClH/c1-13-6-7-3-4-8(15-10(11)12)9(5-7)14-2;/h3-5,10,13H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYDATSMNAJAIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1)OC(F)F)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(difluoromethoxy)-3-methoxybenzyl]-N-methylamine hydrochloride
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